molecular formula C11H13Cl2NO B4983804 N-[2-(3,4-dichlorophenoxy)ethyl]-2-propen-1-amine

N-[2-(3,4-dichlorophenoxy)ethyl]-2-propen-1-amine

Cat. No. B4983804
M. Wt: 246.13 g/mol
InChI Key: ULZDUGJBPYQBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dichlorophenoxy)ethyl]-2-propen-1-amine, commonly known as DCPA, is a synthetic herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness against a broad range of weeds and its low toxicity to non-target organisms.

Mechanism of Action

DCPA works by inhibiting the growth of weeds by interfering with their ability to produce proteins necessary for growth. It inhibits the enzyme acetolactate synthase, which is involved in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects
DCPA has been shown to have low toxicity to mammals, birds, and fish. It is rapidly metabolized and excreted from the body, and there is no evidence of bioaccumulation in the environment. However, it can be toxic to certain aquatic organisms, such as algae and crustaceans, at high concentrations.

Advantages and Limitations for Lab Experiments

DCPA is a useful tool in laboratory experiments for studying the effects of herbicides on plant growth and development. It is effective against a broad range of weeds, making it a valuable tool for researchers studying the mechanisms of herbicide action. However, its use is limited by its toxicity to certain aquatic organisms, which can make it difficult to study the effects of herbicides on aquatic ecosystems.

Future Directions

There are several future directions for research on DCPA. One area of research is the development of new herbicides that are more effective and have less impact on the environment. Another area of research is the investigation of the long-term effects of DCPA on soil microorganisms and the potential for resistance to develop in weeds. Additionally, there is a need for more research on the impact of DCPA on aquatic ecosystems and the development of new herbicides that are less toxic to aquatic organisms.

Synthesis Methods

DCPA can be synthesized by the reaction of 3,4-dichlorophenol with ethylene oxide to form 2-(3,4-dichlorophenoxy)ethanol, which is then reacted with acrylonitrile to form N-[2-(3,4-dichlorophenoxy)ethyl]acrylamide. The amide group is then reduced to an amine group using hydrogen gas and a palladium catalyst to form DCPA.

Scientific Research Applications

DCPA has been extensively studied for its herbicidal properties and its environmental impact. It has been used in numerous scientific research studies to investigate its efficacy in controlling weeds and its impact on soil microorganisms, aquatic organisms, and non-target plants.

properties

IUPAC Name

N-[2-(3,4-dichlorophenoxy)ethyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c1-2-5-14-6-7-15-9-3-4-10(12)11(13)8-9/h2-4,8,14H,1,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZDUGJBPYQBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCOC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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